molecular formula C11H21FN2O2 B13512023 (R)-3-(Boc-amino)-1-(2-fluoroethyl)pyrrolidine

(R)-3-(Boc-amino)-1-(2-fluoroethyl)pyrrolidine

Cat. No.: B13512023
M. Wt: 232.29 g/mol
InChI Key: VCQZQKUFTILKMN-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines . This particular compound features a tert-butyl group, a fluoroethyl group, and a pyrrolidine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of tert-butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluoroethyl-substituted pyrrolidine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution with the fluoroethyl pyrrolidine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted carbamates and pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and specificity, while the carbamate moiety can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site . The pyrrolidine ring provides structural stability and can influence the overall conformation of the molecule.

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate include other carbamates and pyrrolidine derivatives, such as:

The uniqueness of tert-butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate lies in its combination of a fluoroethyl group, a pyrrolidine ring, and a tert-butyl carbamate moiety, which provides a balance of reactivity, stability, and specificity in various applications.

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl N-[1-(2-fluoroethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-9)7-5-12/h9H,4-8H2,1-3H3,(H,13,15)

InChI Key

VCQZQKUFTILKMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CCF

Origin of Product

United States

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